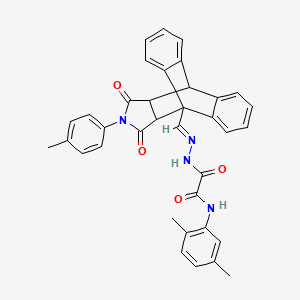![molecular formula C16H25FN2O2S B11550543 N'-[(E)-(4-fluorophenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B11550543.png)
N'-[(E)-(4-fluorophenyl)methylidene]nonane-1-sulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-fluorophenyl)methylidene]nonane-1-sulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides It is characterized by the presence of a fluorophenyl group attached to a methylidene moiety, which is further connected to a nonane-1-sulfonohydrazide structure
Preparation Methods
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]nonane-1-sulfonohydrazide typically involves the reaction of 4-fluorobenzaldehyde with nonane-1-sulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Chemical Reactions Analysis
N’-[(E)-(4-fluorophenyl)methylidene]nonane-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorophenyl group can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]nonane-1-sulfonohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]nonane-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
N’-[(E)-(4-fluorophenyl)methylidene]nonane-1-sulfonohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound has a similar fluorophenyl group but differs in the hydrazide structure.
N’-[(E)-(3,4-difluorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide: This compound contains additional fluorine atoms and a different sulfonohydrazide structure.
The uniqueness of N’-[(E)-(4-fluorophenyl)methylidene]nonane-1-sulfonohydrazide lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C16H25FN2O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]nonane-1-sulfonamide |
InChI |
InChI=1S/C16H25FN2O2S/c1-2-3-4-5-6-7-8-13-22(20,21)19-18-14-15-9-11-16(17)12-10-15/h9-12,14,19H,2-8,13H2,1H3/b18-14+ |
InChI Key |
ALCBCSCJIKCRFS-NBVRZTHBSA-N |
Isomeric SMILES |
CCCCCCCCCS(=O)(=O)N/N=C/C1=CC=C(C=C1)F |
Canonical SMILES |
CCCCCCCCCS(=O)(=O)NN=CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(2E)-2-(3,5-dichloro-2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11550469.png)
![(2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-1-methyl-1-phenylhydrazine](/img/structure/B11550475.png)
![N-{(Z)-[4-(benzyloxy)phenyl]methylidene}-1,2-dihydroacenaphthylen-5-amine](/img/structure/B11550479.png)
![Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]-](/img/structure/B11550480.png)
![3-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11550488.png)

![(9E)-9-benzylidene-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11550492.png)
![(4E)-1-(3,4-dimethylphenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11550498.png)
![2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol](/img/structure/B11550499.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11550515.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11550526.png)
![3-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}benzoic acid](/img/structure/B11550534.png)

![2-[(4-methylphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B11550548.png)
